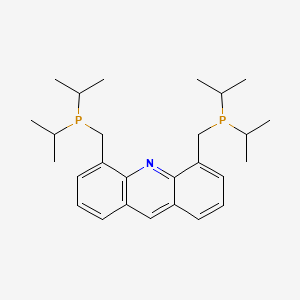

4,5-Bis-(di-i-propylphosphinomethyl)acridine

Vue d'ensemble

Description

“4,5-Bis-(di-i-propylphosphinomethyl)acridine” is a chemical compound with the molecular formula C27H39NP2 . It has a molecular weight of 439.55 and appears as yellow crystals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C27H39NP2 . This indicates that the molecule is composed of 27 carbon atoms, 39 hydrogen atoms, and 2 phosphorus atoms.

Physical and Chemical Properties Analysis

“this compound” appears as yellow crystals . It has a molecular weight of 439.55 and a molecular formula of C27H39NP2 . The compound is air sensitive .

Applications De Recherche Scientifique

Immunosuppressant Properties

4,5-Bis-(aminomethyl)acridine, a related compound, has been found to be useful as an immunosuppressant. This compound was prepared and shown to produce a suppression of the humoral antibody response, comparable to several known immunosuppressive agents (Hess & Stewart, 1975).

Antileishmanial Activities

Research on 4,5-di-substituted acridines, which includes compounds similar to 4,5-Bis-(di-i-propylphosphinomethyl)acridine, revealed interesting antileishmanial properties. These compounds displayed amastigote-specific activities, potentially through a mechanism of action that might not involve DNA intercalation (Di Giorgio et al., 2005).

Potential Anticancer Properties

The synthesis of acridine analogs, including 4,5-bis(halomethyl)acridines, demonstrated their potential as anticancer agents. These compounds were found to intercalate in DNA and mediate interstrand DNA crosslinking, showing cytotoxicity to specific leukemia cell lines (Higashi et al., 2008).

Fluorescence Chemosensing

4,5-Bis(aminomethyl)acridine has been studied as a chemosensor for metal ions in aqueous solutions, showing selectivity for Zn2+. Its fluorescence enhancement made it suitable for detecting zinc in real water samples (Nunes et al., 2020).

DNA Binding and Intercalation

Research on 4,5-bis(dialkylaminoalkyl)-substituted acridines has indicated their properties in stabilizing telomeric G-quadruplexes, a DNA structure associated with telomere function and cancer (Laronze-Cochard et al., 2009).

Safety and Hazards

The safety data sheet indicates that “4,5-Bis-(di-i-propylphosphinomethyl)acridine” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of eye contact, rinse cautiously with water for several minutes .

Orientations Futures

The compound is used to make the Milstein Acridine Catalyst , which is involved in environmentally benign reactions of alcohols . This suggests that “4,5-Bis-(di-i-propylphosphinomethyl)acridine” and its derivatives could have potential applications in the development of “green” catalytic reactions .

Mécanisme D'action

Target of Action

It is often used as a ligand in the formation of catalysts .

Mode of Action

The compound is used to make catalysts, such as the Milstein Acridine Catalyst . These catalysts are useful for the direct conversion of alcohols to acetals and esters, and for the selective synthesis of amines directly from alcohols and ammonia .

Biochemical Pathways

Given its role in the formation of catalysts, it likely plays a role in various chemical reactions involving the conversion of alcohols to acetals and esters, and the synthesis of amines from alcohols and ammonia .

Pharmacokinetics

As a chemical compound used in the formation of catalysts, its bioavailability would likely depend on the specific context of its use .

Result of Action

As a component of catalysts, it likely facilitates various chemical reactions, leading to the production of desired compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4,5-Bis-(di-i-propylphosphinomethyl)acridine are not well-documented in the literature. It is known that the compound is synthesized through a reaction involving 4,5-bis(bromomethyl)acridine and diisopropyl phosphine

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the compound is involved in a reaction with 4,5-bis(bromomethyl)acridine and diisopropyl phosphine , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.

Propriétés

IUPAC Name |

[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTJIJKGZFUNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3335176.png)